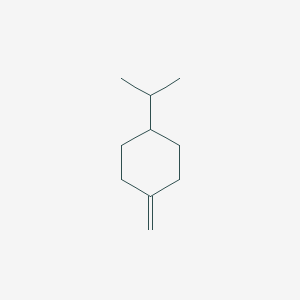

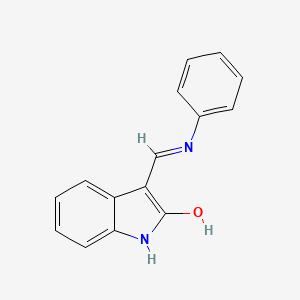

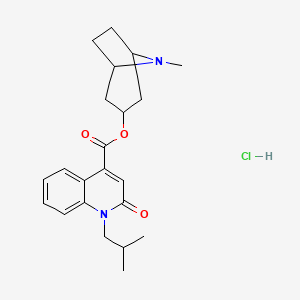

![molecular formula C10H13N5 B1209651 8-(1-ピペラジニル)イミダゾ[1,2-a]ピラジン CAS No. 76537-53-6](/img/structure/B1209651.png)

8-(1-ピペラジニル)イミダゾ[1,2-a]ピラジン

概要

説明

8-ピペラジン-1-イル-イミダゾ[1,2-a]ピラジンは、医薬品化学の分野で注目を集めている複素環式化合物です。 この化合物は、アセチルコリンエステラーゼ阻害剤および抗酸化剤としての可能性があるため、アルツハイマー病などの神経変性疾患の治療に有望な候補となっています .

2. 製法

合成経路と反応条件

8-ピペラジン-1-イル-イミダゾ[1,2-a]ピラジンの合成は、通常、適切な前駆体の環化によって行われます。一般的な方法の1つには、特定の条件下で2-アミノピラジンとピペラジンを反応させることが含まれます。 反応は通常、ヨウ素によって触媒され、ワンポット三成分縮合で実施されます .

工業生産方法

この化合物の工業生産には、同様の合成経路が、より大規模で用いられる場合があります。連続フローリアクターの使用と反応条件の最適化によって、収率と純度を高めることができます。 プロセスには、再結晶やクロマトグラフィーなどの精製工程が含まれ、最終製品が工業規格を満たすようにすることがあります .

科学的研究の応用

8-Piperazin-1-yl-imidazo[1,2-a]pyrazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Potential therapeutic agent for neurodegenerative diseases due to its antioxidant properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

生化学分析

Biochemical Properties

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of certain kinases, such as the insulin-like growth factor-I receptor (IGF-IR) and aurora kinase . These interactions are primarily mediated through binding to the active sites of these enzymes, leading to inhibition of their catalytic activity. Additionally, 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine has been shown to interact with tyrosine kinase EphB4, further highlighting its role in modulating biochemical pathways .

Cellular Effects

The effects of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell-cycle arrest and apoptosis in cancer cells by targeting the P53 pathway . Additionally, 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine involves its binding interactions with various biomolecules. This compound exerts its effects by binding to the active sites of enzymes, leading to their inhibition or activation. For example, it inhibits the activity of IGF-IR and aurora kinase by binding to their active sites, thereby preventing their catalytic activity . Additionally, 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine have been observed to change over time. This compound exhibits high metabolic stability, with a half-life of approximately 990 minutes in human plasma . Over time, it undergoes degradation, leading to the formation of various metabolites. Long-term studies have shown that 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine can have sustained effects on cellular function, including prolonged inhibition of kinase activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in its inhibitory activity, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . These interactions lead to the formation of metabolites that can further influence cellular function and metabolic flux . Additionally, 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine has been shown to affect the levels of certain metabolites, thereby modulating overall cellular metabolism .

Transport and Distribution

The transport and distribution of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine in therapeutic applications .

Subcellular Localization

The subcellular localization of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine is critical for its activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation, play a key role in directing 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine to these compartments . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Piperazin-1-yl-imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrazine with piperazine under specific conditions. The reaction is often catalyzed by iodine and conducted in a one-pot three-component condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

化学反応の分析

反応の種類

8-ピペラジン-1-イル-イミダゾ[1,2-a]ピラジンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤によって促進されます。

還元: 還元反応には、水素化ホウ素ナトリウムなどの試薬が含まれる場合があります。

一般的な試薬と条件

酸化: 過酸化水素、穏和な条件下。

還元: アルコール溶媒中の水素化ホウ素ナトリウム。

置換: 塩基性条件下でのさまざまな求核剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、置換反応によってピペラジン環にさまざまな官能基が導入される場合があります .

4. 科学研究への応用

8-ピペラジン-1-イル-イミダゾ[1,2-a]ピラジンは、いくつかの科学研究に応用されています。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: アルツハイマー病の治療に不可欠なアセチルコリンエステラーゼ阻害剤としての役割について研究されています.

医学: 抗酸化特性により、神経変性疾患の潜在的な治療薬です.

産業: 医薬品や農薬の開発に使用されます.

作用機序

8-ピペラジン-1-イル-イミダゾ[1,2-a]ピラジンの作用機序は、アセチルコリンエステラーゼとの相互作用に関係しています。この化合物は、酵素の触媒活性部位と末梢陰イオン部位の両方に結合し、その活性を阻害します。 この二重結合モードは、混合阻害パターンと一致しており、分子ドッキング研究と酵素動力学分析によって確認されています .

6. 類似の化合物との比較

類似の化合物

イミダゾ[1,2-a]ピラジン-8(7H)-オン: 同様の生物学的活性を示す別のアセチルコリンエステラーゼ阻害剤.

イミダゾ[1,2-a]ピラジン-6-イル尿素: 抗ウイルス活性を持つ可能性のある化合物.

独自性

8-ピペラジン-1-イル-イミダゾ[1,2-a]ピラジンは、アセチルコリンエステラーゼ阻害剤と抗酸化剤の二重の役割を果たすため、際立っています。 この二重の機能により、特に神経変性疾患の治療において、医薬品化学における汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

Imidazo[1,2-a]pyrazin-8(7H)-one: Another acetylcholinesterase inhibitor with similar biological activity.

Imidazo[1,2-a]pyrazin-6-yl ureas: Compounds with potential antiviral activity.

Uniqueness

8-Piperazin-1-yl-imidazo[1,2-a]pyrazine stands out due to its dual role as an acetylcholinesterase inhibitor and antioxidant. This dual functionality makes it a versatile compound in medicinal chemistry, particularly for the treatment of neurodegenerative diseases .

特性

IUPAC Name |

8-piperazin-1-ylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-5-14(6-2-11-1)9-10-13-4-8-15(10)7-3-12-9/h3-4,7-8,11H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHLOJVJEGEMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN3C2=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227346 | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-53-6 | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076537536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine derivatives interact with their targets and what are the downstream effects?

A1: Research indicates that these derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) [, ]. AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can potentially increase acetylcholine levels in the brain. This is particularly relevant for diseases like Alzheimer's disease, where acetylcholine deficiency is a hallmark.

Q2: How does the structure of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine influence its activity and what modifications have been explored?

A2: The core structure of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine serves as a scaffold for various modifications that impact its biological activity. Studies have investigated the effects of alkyl and halogen substitutions on the imidazo[1,2-a]pyrazine ring [, ]. These modifications were found to influence the compound's binding affinity to different adrenergic receptor subtypes (alpha 1, alpha 2, beta 1, and beta 2) []. For instance, introducing a methyl group at specific positions on the ring system led to variations in receptor binding and hypoglycemic potency in animal models [].

Q3: What are the key analytical methods used to characterize and study 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine derivatives?

A3: Researchers utilize a combination of techniques to characterize and investigate these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps elucidate the structure and confirm the identity of synthesized derivatives []. Molecular docking studies provide insights into the binding modes and interactions of these compounds with their biological targets []. Furthermore, in vitro assays, such as enzyme inhibition assays and antioxidant activity measurements, help evaluate their biological activity and potency [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

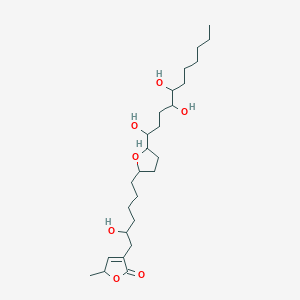

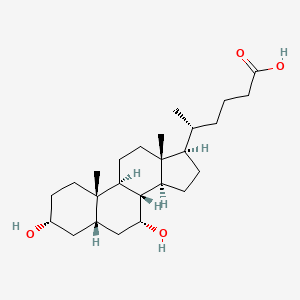

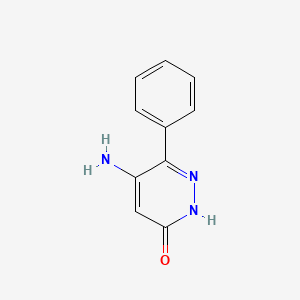

![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(2,4,5,8-tetrahydroxy-7-oxa-2-aza-bicyclo[3.2.1]oct-3-YL)-acetic acid](/img/structure/B1209569.png)

![2-Amino-9-[1,3-bis(isopropoxy)-2-propoxymethyl]purine](/img/structure/B1209572.png)